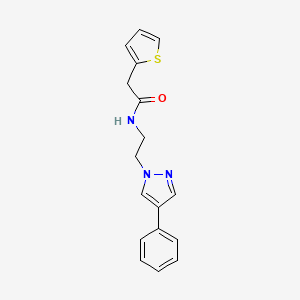

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide

Beschreibung

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a heterocyclic compound featuring a pyrazole core substituted with a phenyl group at position 4, an ethyl linker, and an acetamide moiety bearing a thiophen-2-yl substituent. This structure combines aromatic (phenyl, thiophene) and hydrogen-bonding (amide) functionalities, making it relevant for pharmacological applications, particularly in receptor targeting and enzyme inhibition. Its synthesis typically involves coupling reactions between pyrazole derivatives and thiophene-containing acetamide precursors, though specific protocols vary based on substituent reactivity .

Eigenschaften

IUPAC Name |

N-[2-(4-phenylpyrazol-1-yl)ethyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3OS/c21-17(11-16-7-4-10-22-16)18-8-9-20-13-15(12-19-20)14-5-2-1-3-6-14/h1-7,10,12-13H,8-9,11H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMQDJWOWVKJVJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, summarizing key findings from various studies, including in vitro evaluations and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 326.4 g/mol. The compound features a pyrazole ring, a thiophene moiety, and an acetamide group, contributing to its diverse biological interactions.

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of pyrazole, including the compound , exhibit significant antimicrobial properties. For instance, a related study evaluated several thiophene-bearing pyrazole derivatives against various pathogens. The most active derivative showed minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal effects .

| Compound | MIC (µg/mL) | Pathogen |

|---|---|---|

| 7b | 0.22 - 0.25 | Staphylococcus aureus |

| Staphylococcus epidermidis |

Anticancer Activity

Research has also highlighted the potential anticancer properties of this compound. A study focusing on similar pyrazole derivatives reported significant antiproliferative effects against MCF7 (breast cancer) and HePG2 (liver cancer) cell lines. The mechanism was attributed to the ability of these compounds to inhibit tubulin polymerization, leading to mitotic arrest and tumor necrosis .

The biological activity of this compound is believed to involve multiple mechanisms:

- Interaction with Enzymes/Receptors : The pyrazole ring may engage in hydrogen bonding or π-π interactions with biological targets, modulating their activity.

- Inhibition of Biofilm Formation : The compound has been noted for its ability to inhibit biofilm formation in bacterial pathogens, which is crucial for combating infections .

- Cytotoxic Effects : The structural components facilitate interactions with cellular components, leading to apoptosis in cancer cells.

Case Studies

Several studies have explored the pharmacological effects of similar compounds:

- Study on Pyrazole Derivatives : A series of thiazol-4-one/thiophene-bearing pyrazole derivatives were synthesized and evaluated for their antimicrobial properties, showing promising results against various bacterial strains .

- Antiproliferative Screening : Another investigation assessed the antiproliferative effect of related compounds against cancer cell lines, demonstrating significant cytotoxicity linked to structural modifications within the pyrazole framework .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, enabling comparative analysis of their physicochemical and pharmacological properties. Key comparisons include:

Structural Analogues with Pyrazole and Acetamide Moieties

phenyl) and acetamide linkage (thiophen-2-ylmethyl vs. ethyl-linked thiophen-2-yl). Synthesis: Produced via condensation of 1H-pyrazol-3-amine, thiophene-2-carbaldehyde, and methyl/ethyl 2-(4-methylphenoxy)acetate, achieving ≥99% purity .

N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide Structure: Incorporates a thiazole ring and methyl-phenylpyrazole substituent. Comparison: The thiazole ring may confer stronger intermolecular interactions (e.g., π-stacking) than thiophene, influencing bioavailability.

2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Structure: Features a dihydropyrazole core with dichlorophenyl and acetamide groups. Crystallography: Forms R₂²(10) hydrogen-bonded dimers, with dihedral angles of 80.7° (dichlorophenyl-pyrazole) and 64.8° (pyrazole-phenyl) .

Heterocyclic Acetamide Derivatives

N-(4-Phenyl-1,3-thiazol-2-yl)-2-piperidinylacetamide

- Structure : Substitutes thiophene with thiazole and includes a piperidine group.

- Physicochemical Impact : Thiazole’s nitrogen atom enhances polarity, while piperidine improves aqueous solubility via basicity .

2-{[4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide Structure: Contains triazole and pyridine rings, introducing multiple hydrogen-bonding sites. Pharmacological Potential: Triazole’s metabolic stability and pyridine’s π-stacking ability suggest applications in kinase inhibition .

Fluorinated and Bioisosteric Analogs

2-{2-[5-(4-Fluorophenyl)-1-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazol-4-yl]-1,3-thiazol-4-yl}-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide

- Structure : Includes fluorophenyl (bioisostere for phenyl) and tetrahydro-pyran groups.

- Pharmacokinetics : Fluorine enhances binding via halogen interactions, while tetrahydro-pyran improves metabolic stability .

Comparative Data Table

Key Research Findings

- Synthetic Methods : The target compound’s synthesis shares similarities with analogs in using carbodiimide-mediated coupling (e.g., EDC in ), but substituent choice dictates reaction efficiency .

- Pharmacology : Thiophene and pyrazole combinations are associated with kinase and cyclooxygenase inhibition, while thiazole/triazole derivatives often target antimicrobial pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.